3-(4-BROMOPHENYL)-5-(3-CHLORO-2-METHYLPHENYL)-1',3,3',3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2'-INDENE]-1',3',4,6-TETRONE
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Overview
Description
3-(4-BROMOPHENYL)-5-(3-CHLORO-2-METHYLPHENYL)-1’,3,3’,3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2’-INDENE]-1’,3’,4,6-TETRONE is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMOPHENYL)-5-(3-CHLORO-2-METHYLPHENYL)-1’,3,3’,3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2’-INDENE]-1’,3’,4,6-TETRONE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors under specific conditions to form the spirocyclic structure.
Introduction of substituents: The bromophenyl and chloromethylphenyl groups are introduced through substitution reactions, often using halogenated precursors and suitable catalysts.
Final cyclization and purification: The final step involves the cyclization of the intermediate compounds to form the desired spiro compound, followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMOPHENYL)-5-(3-CHLORO-2-METHYLPHENYL)-1’,3,3’,3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2’-INDENE]-1’,3’,4,6-TETRONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-BROMOPHENYL)-5-(3-CHLORO-2-METHYLPHENYL)-1’,3,3’,3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2’-INDENE]-1’,3’,4,6-TETRONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(4-BROMOPHENYL)-5-(3-CHLORO-2-METHYLPHENYL)-1’,3,3’,3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2’-INDENE]-1’,3’,4,6-TETRONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(4-BROMOPHENYL)-5-(3-CHLORO-2-METHYLPHENYL)PYRROLE: A simpler analog with a pyrrole core.
3-(4-BROMOPHENYL)-5-(3-CHLORO-2-METHYLPHENYL)INDENE: An analog with an indene core.
Uniqueness
The uniqueness of 3-(4-BROMOPHENYL)-5-(3-CHLORO-2-METHYLPHENYL)-1’,3,3’,3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2’-INDENE]-1’,3’,4,6-TETRONE lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications, offering advantages over simpler analogs in terms of stability, reactivity, and potential biological activity.
Properties
IUPAC Name |
1-(4-bromophenyl)-5-(3-chloro-2-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17BrClNO5/c1-13-18(29)7-4-8-19(13)30-25(33)20-21(26(30)34)27(35-22(20)14-9-11-15(28)12-10-14)23(31)16-5-2-3-6-17(16)24(27)32/h2-12,20-22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDROOGSYBLGICH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=C(C=C6)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17BrClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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